2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
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Overview
Description
“2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is a small molecule . It is also known as “8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one” and is an active, brain penetrant ligand .
Synthesis Analysis
The synthesis of this compound is complex and cost-prohibitive, which limits its widespread use and availability for animal studies . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one” is complex. It has a molecular weight of 203.67 g/mol . The exact mass is 203.0825398 g/mol . The molecule has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 53.5 Ų .Scientific Research Applications
Therapeutic Potential and Chemical Synthesis
Biological Activities and Synthesis Innovations : Triazole derivatives, including structures akin to 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, have been extensively studied for their therapeutic potential, showcasing a vast array of biological activities. This class of compounds is noted for its antimicrobial, anti-inflammatory, antitumor, and antiviral properties, attributed to their versatile chemical framework which allows for structural variations and optimizations. Notably, the synthesis of these compounds has evolved to address green chemistry principles, focusing on energy efficiency and sustainability. This evolution underscores the importance of developing new, environmentally friendly synthesis methods that align with contemporary challenges in drug discovery and environmental sustainability (Ferreira et al., 2013).
Physico-Chemical Properties and Applications : The study and optimization of physico-chemical properties of triazole derivatives, including 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, are crucial for their application in various fields beyond pharmacology. These compounds have found uses in agricultural products, high-energy materials, and corrosion inhibitors, demonstrating their versatility and wide-ranging applicability. This highlights the compound's significance not only in medicinal chemistry but also in materials science and agriculture (Parchenko, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-7(12)8(11-6)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYKPPYVODWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCNCC2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
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